molecular formula C22H23N3O2 B14920518 1-(Biphenyl-4-YL)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-YL]ethanone

1-(Biphenyl-4-YL)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-YL]ethanone

Cat. No.: B14920518
M. Wt: 361.4 g/mol
InChI Key: JQLLKRHFWKTINL-UHFFFAOYSA-N
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Description

The compound 1-(biphenyl-4-yl)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl]ethanone features a biphenyl moiety linked via an ethanone group to a substituted pyrimidine ring. The pyrimidine ring is functionalized with a 5-ethoxymethyl group, a 4-imino group, and a 2-methyl substituent.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1-yl]-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C22H23N3O2/c1-3-27-15-20-13-25(16(2)24-22(20)23)14-21(26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-13,23H,3,14-15H2,1-2H3

InChI Key

JQLLKRHFWKTINL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CN(C(=NC1=N)C)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

1-(Biphenyl-4-YL)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-YL]ethanone, also referred to by its IUPAC name, is a complex organic compound characterized by the integration of biphenyl and pyrimidine structures. This unique combination imparts distinct biological activities that have garnered attention in various fields, especially in medicinal chemistry.

The compound's molecular formula is C22H23N3O2, with a molecular weight of approximately 365.44 g/mol. The structure contains significant functional groups that contribute to its biological activity, including imino and ethoxymethyl groups.

PropertyValue
Molecular FormulaC22H23N3O2
Molecular Weight365.44 g/mol
IUPAC NameThis compound
CAS Number1059303-69-3

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM. The compound induced cell cycle arrest at the G0/G1 phase, suggesting its potential as a therapeutic agent for breast cancer treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes involved in nucleic acid synthesis and protein metabolism, leading to altered cellular functions.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
MechanismBinds to metabolic enzymes affecting cell functions

Research Applications

The compound has been explored for various applications in research:

  • Medicinal Chemistry : It serves as a lead compound for developing new antimicrobial and anticancer agents.
  • Biological Studies : Used in studies investigating cellular pathways and drug resistance mechanisms.

Future Directions

Ongoing research aims to further elucidate the compound's mechanism of action and optimize its structure for enhanced potency and selectivity against target diseases. Investigations into its pharmacokinetics and potential side effects are also crucial for future therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares core structural motifs with several classes of bioactive molecules:

  • Biphenyl-ethanone derivatives: The biphenyl-ethanone backbone is common in antipsychotic agents (e.g., aryl piperazine-linked analogs in ) and antimicrobial compounds (e.g., oxadiazole-Schiff bases in ) .
  • Pyrimidine derivatives: The 4-imino group distinguishes it from dihydropyrimidinones (e.g., 2-sulfanyl derivatives in ), which typically exhibit antibacterial activity .
  • Heterocyclic substituents: Unlike imidazole-sulfanyl analogs () or piperazine-linked compounds (), the ethoxymethyl and imino groups on the pyrimidine may enhance solubility and metabolic stability .
Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Biological Activity References
Target Compound Biphenyl-ethanone-pyrimidine 5-Ethoxymethyl, 4-imino, 2-methyl Inferred CNS/antimicrobial -
Aryl Piperazine Derivatives Biphenyl-ethanone-piperazine 2-Methoxyphenyl, 2,3-dichlorophenyl Antipsychotic (anti-dopaminergic)
Dihydropyrimidinones Dihydropyrimidine-2-thione 2-Sulfanyl, 6-methyl, 4-phenyl Antibacterial, antifungal
Imidazole-Sulfanyl Analogs Biphenyl-ethanone-imidazole 1-Methyl-imidazole-sulfanyl Not specified
Oxadiazole-Schiff Bases Biphenyl-oxadiazole Fluorophenyl, hydroxyphenyl Antimicrobial

Key Research Findings

  • QSAR Models: identifies QPlogBB and EA as critical descriptors for anti-dopaminergic activity.
  • Crystallographic Data: Dihydropyrimidinone derivatives () demonstrate how sulfur substitution (e.g., 2-sulfanyl) affects crystal packing and bioavailability, suggesting similar analyses for the target compound .

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